molecular formula C14H22N2O3 B2654066 N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide CAS No. 2361819-71-6

N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide

Cat. No. B2654066
CAS RN: 2361819-71-6
M. Wt: 266.341
InChI Key: PSDWQEVXHNLRNV-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide, also known as EOC or EOC-1, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth. Additionally, N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In animal models, N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been shown to reduce tumor growth and induce apoptosis in cancer cells. Additionally, N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been shown to reduce inflammation and improve cognitive function. However, the exact biochemical and physiological effects of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide is its potential therapeutic applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. Additionally, the synthesis method of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been optimized to increase yield and purity. However, one limitation of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide is its potential toxicity, which is still being studied.

Future Directions

There are several future directions for the research of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide. One direction is to further study the mechanism of action of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide to better understand its potential therapeutic applications. Additionally, more research is needed to determine the toxicity of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide and its potential side effects. Furthermore, future studies could investigate the potential use of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide involves a multi-step process that begins with the reaction of cyclopropylcarbinol and oxalyl chloride to form oxalyl cyclopropylcarbinol chloride. This intermediate is then reacted with N-ethyl-N-(2-aminoethyl)acrylamide to produce N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide as the final product. The synthesis method of N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been optimized to increase yield and purity.

Scientific Research Applications

N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been shown to have potential therapeutic applications in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. Studies have demonstrated that N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been shown to reduce inflammation in animal models, making it a potential treatment for inflammatory diseases. In terms of neurological disorders, N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-3-13(18)16(4-2)10-12(17)15-14(7-8-14)11-6-5-9-19-11/h3,11H,1,4-10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDWQEVXHNLRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1(CC1)C2CCCO2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-({[1-(oxolan-2-yl)cyclopropyl]carbamoyl}methyl)prop-2-enamide

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